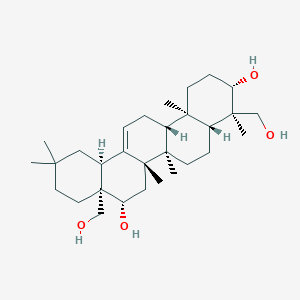

23-Hydroxylongispinogenin

Overview

Description

23-Hydroxylongispinogenin is a triterpenoid that is extracted from the herbs of Atriplex semibaccata and Lysimachia heterogenea Klatt . It has significant effects of anti-cancer and liver protection .

Molecular Structure Analysis

The molecular formula of 23-Hydroxylongispinogenin is C30H50O4 . Its molecular weight is 474.72 g/mol .

Physical And Chemical Properties Analysis

23-Hydroxylongispinogenin is a powder . . It is stable for two years when stored at the recommended temperature .

Scientific Research Applications

Triterpenoid Saponins from Atriplex semibaccata

The compound 23-hydroxylongispinogenin has been isolated from Atriplex semibaccata as a part of new triterpenoid saponins. The structural determination primarily utilized NMR spectroscopy, indicating the significance of this compound in the field of natural product chemistry and plant-based studies (Shaker, Dockendorff, & Seifert, 2003).

Antiproliferative Saponins from Tarenna grevei

23-Hydroxylongispinogenin has shown potential in the area of cancer research. It was identified in the antiproliferative bioassay-guided fractionation of the ethanol extract of Tarenna grevei, demonstrating moderate antiproliferative activity against the A2780 ovarian cancer cell line. This highlights its potential as a bioactive compound in the development of anticancer therapies (Harinantenaina et al., 2012).

Dietary 23-Hydroxy Ursolic Acid and Obesity

Though not directly related to 23-hydroxylongispinogenin, studies on similar compounds like 23-hydroxy ursolic acid reveal insights into the potential metabolic and therapeutic effects of structurally related compounds. In a study, 23-hydroxy ursolic acid protected against diet-induced obesity and hyperglycemia by preserving monocyte function and preventing adipose tissue inflammation, indicating the possible broad therapeutic potential of compounds in this class (Ahn et al., 2020).

Mechanism of Action

Target of Action

23-Hydroxylongispinogenin is a natural product

Mode of Action

It’s known that it’s a triterpenoid , a class of compounds that often interact with cellular membranes and proteins to exert their effects.

Result of Action

23-Hydroxylongispinogenin has been reported to have significant effects of anti-cancer and liver protection . .

properties

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7,20-24,31-34H,8-18H2,1-6H3/t20-,21+,22+,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACGAAXNDKIGSX-FMGQVEPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268187 | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-Hydroxylongispinogenin | |

CAS RN |

42483-24-9 | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42483-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)

![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)

![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)